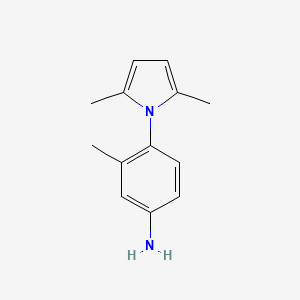

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline

描述

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline is an organic compound that features a pyrrole ring substituted with two methyl groups and an aniline moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline typically involves the reaction of 2,5-dimethylpyrrole with 3-methylaniline under specific conditions. One common method involves the use of a catalytic ruthenium complex and an alkali metal base to facilitate the reaction . The reaction is carried out in ethanol under reflux conditions for several hours, with glacial acetic acid added to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

化学反应分析

Types of Reactions

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.

Substitution: Electrophilic substitution reactions can occur at the aniline moiety, with reagents such as bromine or nitric acid, leading to halogenated or nitrated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

Oxidation: Pyrrole derivatives with oxidized functional groups.

Reduction: Hydrogenated pyrrole derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

科学研究应用

Monoclonal Antibody Production

One of the most significant applications of this compound is its role in improving monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells. Research indicates that out of 23,227 screened chemicals, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline was identified as a potent enhancer of cell-specific antibody production. This compound notably increased the cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) levels while suppressing cell growth. These effects resulted in a marked increase in the final monoclonal antibody concentration, achieving up to 1,098 mg/L, which is 1.5-fold higher than control conditions .

Synthesis and Structural Insights

The structure-activity relationship studies have revealed that 2,5-dimethylpyrrole is particularly effective within the compound's framework. Further structural optimization of derivatives based on this pyrrole could lead to even greater improvements in monoclonal antibody production and quality control .

Pharmacological Potential

Beyond its application in antibody production, there are indications that this compound may possess pharmacological properties. For instance, related compounds have shown antiproliferative activity against cancer cell lines and other biological systems . This suggests that derivatives of this compound could be explored for their potential as therapeutic agents in oncology.

Comparative Data Table

| Property/Aspect | Observations |

|---|---|

| Monoclonal Antibody Yield | Up to 1,098 mg/L (1.5-fold increase) |

| Cell-Specific Productivity | Increased from 7.1 to 11 pg/cell/day |

| Impact on Cell Growth | Suppressed cell growth while maintaining viability |

| N-Glycan Profile Modification | Reduced galactosylation |

| Potential Pharmacological Activity | Antiproliferative effects noted in studies |

Case Study 1: Enhancing Antibody Production

In a study published in PLoS ONE, researchers demonstrated that the addition of this compound during batch culture significantly improved monoclonal antibody yields without compromising cell viability . This highlights its practical application in biopharmaceutical manufacturing.

Case Study 2: Antiproliferative Activity

Another investigation into related pyrrole compounds indicated promising results regarding their antiproliferative effects on human cancer cell lines. This suggests a broader scope for research into the medicinal properties of pyrrole derivatives, including those structurally related to this compound .

作用机制

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enoyl ACP reductase and dihydrofolate reductase, disrupting their normal function and inhibiting bacterial growth . The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzymes, leading to its biological activity.

相似化合物的比较

Similar Compounds

2,5-dimethylpyrrole: A simpler pyrrole derivative with similar structural features.

3-methylaniline: An aniline derivative with a methyl group at the meta position.

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: A related compound with additional functional groups that enhance its biological activity.

Uniqueness

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline is unique due to its combination of a pyrrole ring and an aniline moiety, which imparts distinct chemical and biological properties

生物活性

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline is a compound of significant interest due to its biological activity, particularly as an enzyme inhibitor. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields such as medicine and biotechnology.

The primary biological activity of this compound is attributed to its ability to inhibit key enzymes involved in metabolic pathways:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cellular replication. Inhibition of DHFR can lead to reduced proliferation of bacterial cells and potentially cancer cells.

- Enoyl ACP Reductase : This enzyme plays a vital role in fatty acid biosynthesis. Its inhibition affects lipid metabolism and can disrupt the growth of certain pathogens.

The compound binds specifically to the active sites of these enzymes, leading to a decrease in their activity, which subsequently inhibits bacterial growth and replication.

This compound has been shown to influence various biochemical pathways:

- Cellular Metabolism : It enhances glucose uptake and increases intracellular adenosine triphosphate (ATP) levels in cell cultures. This effect is particularly beneficial in the production of monoclonal antibodies where energy metabolism is critical .

- Gene Expression Modulation : The compound can affect gene expression related to cellular signaling pathways, impacting overall cell function.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has high gastrointestinal absorption and is likely to cross the blood-brain barrier (BBB) due to its lipophilicity. These properties enhance its potential therapeutic applications.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Monoclonal Antibody Production

In a controlled study, the addition of this compound to Chinese hamster ovary (CHO) cell cultures resulted in a notable increase in monoclonal antibody production. The compound improved cell viability while enhancing the specific productivity of antibodies by modulating metabolic pathways that favor energy efficiency .

Applications

The diverse biological activities of this compound suggest several applications:

- Pharmaceutical Development : As an enzyme inhibitor, it holds promise for developing new antibacterial and anticancer therapies.

- Biotechnology : Its ability to enhance monoclonal antibody production makes it valuable in biopharmaceutical manufacturing.

- Industrial Uses : The compound's unique chemical structure allows for potential applications in dye and pigment production.

属性

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-8-12(14)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXJDTOMMNRYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349522 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797806-96-3 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。